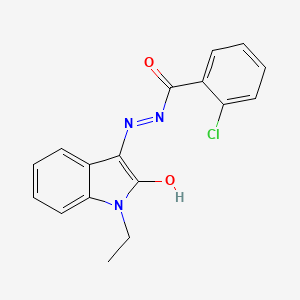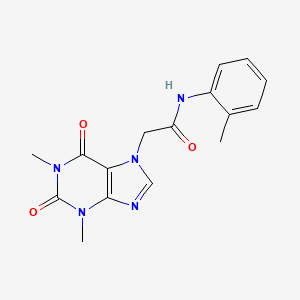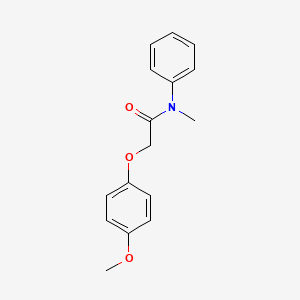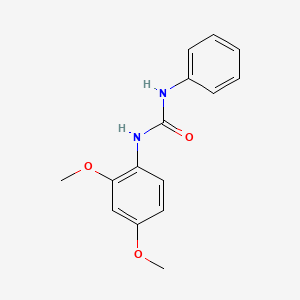![molecular formula C14H15NO7 B5778875 4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)
4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid
Descripción general
Descripción
4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid, also known as Boc-Asp(OBzl)-OH, is a chemical compound that belongs to the family of amino acids. It is a synthetic derivative of aspartic acid and is widely used in scientific research for its various applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid and its derivatives have been a subject of extensive research due to their structural complexity and potential applications. The synthesis of N-aryl alpha amino acids using diaryliodonium salts, involving compounds with structures related to 4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid, has been reported. The synthesized products were obtained in good to high yields and were then hydrolyzed to corresponding N-aryl a-amino acids, maintaining chiral integrity throughout the reaction sequence (McKerrow et al., 2012). Additionally, studies involving interactions of 4-oxobutanoic acids with various reagents have contributed to the understanding of their chemical behavior and potential applications in synthesizing complex molecules (Amalʼchieva et al., 2022).
Molecular Docking and Spectroscopic Analysis
The compound has also been a part of molecular docking studies and spectroscopic analyses. Research involving derivatives of 4-oxobutanoic acid has provided insights into their molecular structure, electronic, and optical properties, revealing their potential as nonlinear optical materials and in biological activities. The stability, reactivity, and noncovalent interactions like hydrogen bonding and Van der Waals interaction of these molecules have been examined through various spectroscopic techniques and theoretical calculations (Vanasundari et al., 2018). Another study highlighted the synthesis and structural confirmation of 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through spectroscopic techniques, providing insights into the molecular properties and potential applications of these compounds (Raju et al., 2015).
Biomedical Applications
In the biomedical domain, derivatives of 4-oxobutanoic acid have been explored for their antimicrobial properties. A study on a chitosan complex with 4-(ethoxycarbonyl)phenyl-1-amino-oxobutanoic acid matrix for silver nanoparticles demonstrated significant antibacterial activity, suggesting promising biomedical applications (Srivastava et al., 2011).
Optoelectronic and Charge Transport Properties
The optoelectronic and charge transport properties of related compounds have been explored, indicating their potential use in organic light-emitting diodes (OLEDs) and other electronic applications. This includes studies on the charge transfer behavior, vertical ionization potential, and intrinsic mobility for holes and electrons, further highlighting the material's potential in electronic applications (Wazzan et al., 2019).
Propiedades
IUPAC Name |
4-[2,5-bis(methoxycarbonyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7/c1-21-13(19)8-3-4-9(14(20)22-2)10(7-8)15-11(16)5-6-12(17)18/h3-4,7H,5-6H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFLBICTLAHTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,5-Bis(methoxycarbonyl)anilino]-4-oxobutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![2-ethyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5778813.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)


![2-{[(4-iodophenyl)amino]methylene}cyclohexanone](/img/structure/B5778859.png)



![N-(2,4-dimethoxyphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)thiourea](/img/structure/B5778891.png)

![3-cyclohexyl-1-[2-(4-methylphenyl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5778899.png)